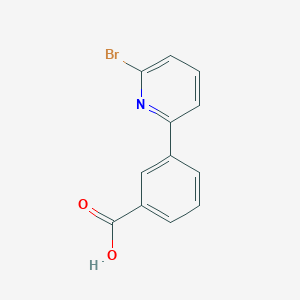

3-(6-Bromopyridin-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-bromopyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYRWCJTVMPARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654346 | |

| Record name | 3-(6-Bromopyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-44-3 | |

| Record name | 3-(6-Bromopyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(6-bromopyridin-2-yl)benzoic acid (CAS 914349-44-3), a key heterobifunctional building block for researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity for further derivatization, and discuss its applications in modern drug discovery.

Core Physicochemical and Spectroscopic Profile

This compound is a unique molecule combining a substituted pyridine ring with a benzoic acid moiety. This structure provides two distinct points for chemical modification, making it a valuable linker and scaffold component. The electron-deficient nature of the pyridine ring and the presence of a bromine atom make it an ideal substrate for a variety of cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, and other nucleophilic additions.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions, likely hydrogen bonding from the carboxylic acid and dipole-dipole interactions. Its limited solubility in common organic solvents necessitates the use of more polar solvents like DMSO or DMF for reactions and analysis.

| Property | Value | Source(s) |

| CAS Number | 914349-44-3 | [] |

| Molecular Formula | C₁₂H₈BrNO₂ | [] |

| Molecular Weight | 278.10 g/mol | [] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >239 °C (decomposition) | [2] |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2] |

| Storage | Room temperature, under inert atmosphere | [] |

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and quality control during synthesis.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm).

-

Benzoic Acid Protons: Four protons exhibiting complex splitting patterns (doublets, triplets, and a singlet-like peak for the proton ortho to the carboxyl group). The proton ortho to the carboxyl group and adjacent to the pyridine ring will likely be the most downfield-shifted.

-

Pyridine Protons: Three protons on the pyridine ring, typically appearing as a triplet and two doublets. The proton between the nitrogen and bromine atoms will be significantly influenced by their electron-withdrawing effects.

-

Carboxylic Acid Proton: A very broad singlet, typically >13 ppm, which may exchange with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will display 12 distinct signals.

-

Carboxyl Carbon: A peak around 167 ppm.

-

Aromatic Carbons: Signals between 120-160 ppm. The carbon atom attached to the bromine (C-Br) on the pyridine ring would appear around 142 ppm, while the carbon attached to the nitrogen would be further downfield.

-

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom.

-

[M-H]⁻: 275.97 and 277.97 (approx. 1:1 ratio)

-

[M+H]⁺: 277.98 and 279.98 (approx. 1:1 ratio)

-

-

Infrared (IR) Spectroscopy (ATR):

-

O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N stretch (aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

-

Synthesis and Purification: A Validated Protocol

The most efficient and widely adopted method for constructing the bi-aryl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron species.[4][5] The following protocol details the synthesis from 2,6-dibromopyridine and 3-carboxyphenylboronic acid.

Causality in Experimental Design

The choice of reactants is strategic. 2,6-dibromopyridine provides the bromo-pyridine core, and while it has two reactive sites, a mono-coupling reaction can be favored by controlling the stoichiometry of the boronic acid. 3-Carboxyphenylboronic acid is selected as it introduces the desired benzoic acid moiety in the correct position.[6] The base (e.g., K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3] A mixed solvent system like Dioxane/Water or Toluene/Ethanol/Water is often used to ensure adequate solubility for both the organic and inorganic reagents.[3]

Detailed Experimental Protocol

Reagents and Equipment:

-

2,6-Dibromopyridine (1.0 eq.)

-

3-Carboxyphenylboronic acid (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

1,4-Dioxane and Water (4:1 ratio), degassed

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

-

Standard work-up and purification glassware

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.02 eq.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a white solid.

Synthesis and Purification Workflow

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

Chemical Reactivity and Derivatization

The true utility of this compound lies in its bifunctional nature, offering orthogonal handles for sequential chemical modifications.

-

Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for forming amide bonds, which are central to many pharmaceutical structures. Standard peptide coupling reagents like EDC/HOBt or HATU can be used to react the acid with a wide range of primary and secondary amines to form amides. It can also be esterified under Fischer conditions or converted to an acid chloride for reaction with alcohols.

-

Reactions at the C-Br Bond: The bromine atom on the electron-poor pyridine ring is an excellent leaving group for further transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of additional complexity.

-

Suzuki Coupling: React with another boronic acid/ester to create a terphenyl-like structure.

-

Buchwald-Hartwig Amination: Couple with primary or secondary amines to replace the bromine with a C-N bond.

-

Sonogashira Coupling: React with terminal alkynes to install a C-C triple bond.

-

Stille Coupling: Couple with organostannanes.

-

This dual reactivity allows for a modular approach to library synthesis, where one functional group can be modified first, followed by diversification at the second site.

Potential Derivatization Pathways

Caption: Key reactive sites and potential derivatization pathways for the title compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is particularly relevant to the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).

In a PROTAC, a molecule is designed to bind to a target protein on one end and an E3 ubiquitin ligase on the other, hijacking the cell's natural protein disposal system to destroy the target. This compound serves as an ideal linker component, where the carboxylic acid can be used to attach to the E3 ligase binder and the bromo-pyridine end can be functionalized to connect to the target protein binder. Its classification by some vendors as a "Protein Degrader Building Block" underscores this primary application.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. A full Safety Data Sheet (SDS) should be consulted before use.

References

A Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid (CAS 914349-44-3): A Core Building Block for Advanced Drug Discovery

This document provides an in-depth technical overview of 3-(6-bromopyridin-2-yl)benzoic acid, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, synthetic chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, with a particular focus on its role in the development of targeted protein degraders.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 914349-44-3) is a bifunctional organic compound featuring a bromopyridine moiety linked to a benzoic acid. This specific arrangement of functional groups makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The bromine atom serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a reactive site for amide bond formation, esterification, or other nucleophilic additions.

The compound's physical properties are summarized below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 914349-44-3 | [1][2][3] |

| Molecular Formula | C₁₂H₈BrNO₂ | [1][2][4] |

| Molecular Weight | 278.10 g/mol | [1][2][4] |

| Appearance | White to beige solid/powder | [1][5] |

| Melting Point | >239°C (decomposes) | [1][4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Acetone | [1] |

| Storage Temperature | 2-8°C, dry, well-ventilated place | [1][5] |

| Purity | Commercially available at ≥95% | [2][3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and high yields in constructing biaryl systems.[6][7]

The logical disconnection for this target molecule points to two primary starting materials: an aryl halide and an arylboronic acid (or its ester equivalent). The most common and strategically sound approach involves coupling 3-carboxyphenylboronic acid with 2,6-dibromopyridine. This choice is driven by the differential reactivity of the bromine atoms on the pyridine ring, allowing for a subsequent, selective reaction at the remaining C-Br bond if needed.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Exemplary Laboratory Protocol

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies and should be adapted and optimized for specific laboratory conditions.[8][9][10]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottomed flask equipped with a condenser and magnetic stir bar, add 3-carboxyphenylboronic acid (1.0 eq), 2,6-dibromopyridine (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq). The use of excess dibromopyridine helps drive the reaction to completion and can be removed during purification. The base is crucial for activating the boronic acid to facilitate transmetalation.[9]

-

Catalyst Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive. Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 - 0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). The water is essential for dissolving the inorganic base and assisting in the catalytic cycle.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash with an organic solvent like ethyl acetate to remove unreacted 2,6-dibromopyridine and other non-polar impurities.

-

Acidification: Isolate the aqueous layer and acidify to a pH of ~2-3 using 1M HCl. The desired product, being a carboxylic acid, is soluble in the basic aqueous layer as its carboxylate salt and will precipitate upon acidification.

-

Purification: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a white solid.

Spectral Data Analysis (Predicted)

While an experimental spectrum is the gold standard, the structure of this compound allows for a confident prediction of its key ¹H and ¹³C NMR signals, which is invaluable for characterization.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

Aromatic Protons (Benzoic Acid Ring): Four protons exhibiting complex splitting patterns (multiplets) between ~7.5 and 8.5 ppm. The proton ortho to the carboxylic acid and the pyridine ring will likely be the most downfield.

-

Aromatic Protons (Pyridine Ring): Three protons between ~7.5 and 8.0 ppm. They will likely appear as a set of doublets and a triplet, characteristic of a 2,6-disubstituted pyridine system.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the range of ~165-170 ppm.

-

Aromatic Carbons: Twelve distinct signals are expected in the aromatic region (~120-160 ppm). The carbon bearing the bromine atom (C6 of the pyridine ring) will be shifted upfield compared to its non-brominated counterpart, while the carbons attached to the nitrogen and the inter-ring bond will be significantly downfield.

-

Reactivity and Core Applications in Drug Discovery

The utility of this molecule stems from its two distinct reactive sites, which can be addressed orthogonally.

Primary Application: Building Block for Targeted Protein Degraders

The most prominent application for this compound is as a "Protein Degrader Building Block".[2] It serves as a rigid core or linker element in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.

Caption: Role as a bifunctional core in PROTAC synthesis.

-

Amide Bond Formation: The carboxylic acid moiety is readily activated (e.g., using HATU or EDC/HOBt) to form an amide bond with an amine-containing linker, which is in turn connected to the E3 ligase ligand. This reaction is robust and high-yielding.

-

Palladium Cross-Coupling: The bromopyridine site provides a handle for a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to attach the "warhead" portion of the PROTAC, which is the ligand that binds to the protein of interest targeted for degradation.

The rigid biaryl structure provides defined spatial orientation between the two ends of the final PROTAC molecule, which is a critical parameter for optimizing degradation efficiency.

Other Applications

Beyond protein degraders, this scaffold is valuable for synthesizing:

-

m-Terphenyl Analogues: As a precursor to complex terphenyls and related poly-aromatic systems with applications in materials science and as pharmaceutical scaffolds.[11][12][13]

-

Bioactive Molecules: The benzoic acid moiety is a common feature in many drugs, valued for its ability to form key hydrogen bonds with biological targets.[14][15] The pyridyl group can improve solubility and also engage in specific interactions within protein binding pockets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 3-bromobenzoic acid provides a strong basis for safe handling procedures.[5][16][17]

-

Hazard Identification:

-

Precautionary Measures & PPE:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[5][17][18]

-

Handling: Avoid breathing dust.[18] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[17]

-

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][18]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

-

Storage:

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and bifunctional nature make it a highly sought-after building block for constructing sophisticated molecules like PROTACs. Understanding its synthesis via established methods like the Suzuki-Miyaura coupling, combined with a firm grasp of its orthogonal reactivity, empowers researchers to rationally design and execute the synthesis of next-generation therapeutics. Proper adherence to safety protocols ensures that its full potential can be realized efficiently and safely in the laboratory.

References

- 1. This compound | 914349-44-3 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 914349-44-3 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. m-Terphenyl-2- and -2′-carboxylic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is Benzoic Acid used for? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. durhamtech.edu [durhamtech.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-(6-Bromopyridin-2-yl)benzoic Acid: A Key Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(6-Bromopyridin-2-yl)benzoic acid, a pivotal building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations for its synthesis, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. The guide offers a detailed, step-by-step experimental protocol, purification strategies, and in-depth characterization of the final compound. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a deeper understanding of the synthetic process. This guide aims to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound in Modern Drug Discovery

The landscape of modern pharmacology is increasingly shifting towards targeted therapies that can address diseases at a molecular level with high precision. One of the most exciting recent advancements in this area is the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins.[3][4] This technology offers the potential to target proteins previously considered "undruggable."[5]

The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker, necessitates a robust library of chemical building blocks for their synthesis.[6][7] this compound has emerged as a crucial component in the construction of these sophisticated molecules. Its biaryl structure provides a rigid scaffold, while the carboxylic acid and bromo-pyridine functionalities offer versatile handles for further chemical modification and linkage to other components of the PROTAC molecule.[8][9] The strategic synthesis of this key intermediate is therefore of paramount importance to accelerate the discovery and development of novel protein-degrading therapeutics.

This guide will focus on the most efficient and widely adopted method for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction. We will explore the synthesis of the necessary starting materials and provide a detailed, validated protocol for the coupling reaction, purification, and characterization of the final product.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the carbon-carbon bond between the pyridine and benzene rings. This disconnection identifies a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide.[10][11] In our case, this involves the coupling of a bromopyridine derivative with a carboxyphenylboronic acid.

Specifically, the synthesis can be achieved by coupling 2,6-dibromopyridine with 3-carboxyphenylboronic acid. A critical aspect of this strategy is the selective mono-arylation of 2,6-dibromopyridine, leaving one bromine atom intact for subsequent functionalization, a common requirement in PROTAC synthesis.[12][13]

Synthesis of Starting Materials

The successful synthesis of the target molecule relies on the availability of high-quality starting materials. This section details the preparation of 2,6-dibromopyridine and 3-carboxyphenylboronic acid.

Synthesis of 2,6-Dibromopyridine

2,6-Dibromopyridine can be efficiently synthesized from 2,6-dichloropyridine via a halogen exchange reaction.[14][15]

Reaction Scheme:

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloropyridine (1.0 eq.), sodium bromide (2.0 eq.), and a 40% aqueous solution of hydrobromic acid.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,6-dibromopyridine by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Synthesis of 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid can be prepared from 3-cyanophenylboronic acid via hydrolysis of the nitrile group.[12][13]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, suspend 3-cyanophenylboronic acid (1.0 eq.) and potassium hydroxide (4.0 eq.) in ethylene glycol.

-

Heat the mixture to 175 °C and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the 3-carboxyphenylboronic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Core Synthesis: Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine with 3-carboxyphenylboronic acid. The key to success is achieving selective mono-arylation. This can be controlled by careful selection of the catalyst, ligand, base, and reaction conditions.[12][13] The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective for this transformation.[12]

Reaction Scheme:

Experimental Protocol:

-

To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, such as Pd(OAc)₂ (0.01 eq.), and a suitable ligand, for example, an N-heterocyclic carbene precursor like IPr·HCl (0.02 eq.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

| Reagent/Parameter | Quantity/Condition | Rationale |

| 2,6-Dibromopyridine | 1.0 equivalent | Starting organohalide. |

| 3-Carboxyphenylboronic Acid | 1.2 equivalents | Organoboron coupling partner; slight excess ensures complete consumption of the dibromopyridine. |

| Palladium(II) Acetate | 0.01 equivalents | Palladium source for the catalytic cycle. |

| IPr·HCl (NHC precursor) | 0.02 equivalents | Bulky electron-rich ligand that promotes oxidative addition and reductive elimination, enhancing catalytic activity. |

| Potassium Carbonate | 2.0 equivalents | Base required to activate the boronic acid for transmetalation. |

| 1,4-Dioxane/Water (4:1) | - | Solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12-24 hours | Typical duration to ensure high conversion. |

Purification and Characterization

Purification

The crude product obtained from the Suzuki-Miyaura coupling will likely contain unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is recommended to obtain high-purity this compound.

Purification Protocol:

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The desired product, being a carboxylic acid, will move to the aqueous basic layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded.

-

Precipitation: Carefully acidify the aqueous layer with 1M HCl to a pH of 4-5. The product will precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts.

-

Recrystallization: For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or isopropanol.[16] Dissolve the solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₂H₈BrNO₂

-

Molecular Weight: 278.10 g/mol

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₈BrNO₂ [M-H]⁻: 276.97; found: 276.9.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of this compound, a key building block in the rapidly evolving field of targeted protein degradation. By leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this valuable compound can be prepared in a controlled and efficient manner. The detailed protocols for the synthesis of starting materials, the core coupling reaction, and the subsequent purification and characterization provide a comprehensive resource for researchers in both academic and industrial settings. The insights into the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs, thereby accelerating the development of the next generation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid: A Key Building Block in Targeted Protein Degradation

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic modalities has led to the emergence of targeted protein degradation as a powerful strategy. Within this field, small molecules that can hijack the cellular ubiquitin-proteasome system to eliminate disease-causing proteins are of paramount importance. 3-(6-Bromopyridin-2-yl)benzoic acid has emerged as a critical chemical scaffold in the synthesis of these sophisticated therapeutic agents, particularly as a precursor to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and application of this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a bromopyridine moiety linked to a benzoic acid ring. This unique arrangement of aromatic systems provides a rigid scaffold with versatile handles for chemical modification, a key attribute for its role as a molecular building block.

Predicted Spectroscopic Characteristics

While specific, publicly available experimental spectra for this compound are limited, its spectroscopic characteristics can be predicted based on the constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoic acid ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, while the protons on the bromopyridine ring will show patterns typical of a 2,6-disubstituted pyridine. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and various C=C and C=N stretching vibrations within the aromatic systems (1400-1600 cm⁻¹). The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 914349-44-3 | [] |

| Molecular Formula | C₁₂H₈BrNO₂ | [] |

| Molecular Weight | 278.10 g/mol | [] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | >239 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and excellent yields.

Causality Behind Experimental Choices

The choice of reactants and conditions in a Suzuki-Miyaura coupling is critical for a successful outcome. The reaction typically involves the coupling of 3-boronobenzoic acid with 2,6-dibromopyridine or a similar brominated pyridine derivative. The selectivity of the reaction, coupling at the 2-position of the pyridine ring, is a key consideration.

-

Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is essential. The choice of ligand (e.g., triphenylphosphine, SPhos, XPhos) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The ligand's steric and electronic properties influence the reaction rate and selectivity.

-

Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the organoboron species, facilitating the transmetalation step. The choice of base can significantly impact the reaction's efficiency.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary for dissolving the inorganic base, while the organic phase dissolves the reactants and catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step protocol for the synthesis of this compound.

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-carboxyphenylboronic acid (1.2 equivalents), 2,6-dibromopyridine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of the Synthetic Workflow

References

A Technical Guide to the Spectroscopic Characterization of 3-(6-Bromopyridin-2-yl)benzoic acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(6-Bromopyridin-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound (C₁₂H₈BrNO₂) is a bifunctional organic compound featuring a benzoic acid moiety linked to a brominated pyridine ring.[1][2][3] Its structural complexity and the presence of multiple functional groups make it a molecule of interest in medicinal chemistry and materials science, potentially serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials.[4] Accurate and comprehensive characterization of this molecule is paramount for its application in any field. This guide provides a predictive analysis of its spectroscopic signature, offering a benchmark for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Analysis

The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound, which dictates the chemical environment of each atom and functional group.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzoic acid rings.

-

Benzoic Acid Protons:

-

H2' : This proton is ortho to the pyridine substituent and will likely appear as a singlet or a finely split triplet around 8.2-8.4 ppm.

-

H4' : This proton is para to the pyridine substituent and meta to the carboxylic acid group and is expected to be a triplet around 7.6-7.8 ppm.

-

H5' : This proton is ortho to the carboxylic acid group and will be a doublet of doublets around 8.0-8.2 ppm.

-

H6' : This proton is meta to both substituents and will likely be a triplet around 7.5-7.7 ppm.

-

-

Pyridine Protons:

-

H3 : This proton is adjacent to the linkage to the benzoic acid ring and will likely be a doublet around 7.8-8.0 ppm.

-

H4 : This proton will be a triplet around 7.7-7.9 ppm.

-

H5 : This proton is adjacent to the bromine atom and will likely be a doublet around 7.6-7.8 ppm.

-

-

Carboxylic Acid Proton:

-

The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, and its position can be concentration-dependent.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will appear in the range of 120-160 ppm. The carbon bearing the bromine atom (C6) will be significantly shielded compared to the other pyridine carbons. The carbons of the benzoic acid ring will show distinct shifts based on their position relative to the carboxylic acid and pyridine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[5][6]

-

C=O Stretch: A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.[5]

-

Aromatic C=C and C-H Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings. Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹.

-

C-N and C-Br Stretches: Vibrations associated with the C-N bond in the pyridine ring are expected in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration will likely appear as a weaker band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Given the molecular formula C₁₂H₈BrNO₂, the monoisotopic mass is approximately 276.97 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units.[7]

-

Key Fragmentation Pathways:

-

Loss of the hydroxyl group (-OH) from the carboxylic acid to give a fragment at [M-17]⁺.

-

Loss of the carboxyl group (-COOH) to give a fragment at [M-45]⁺.[8]

-

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the bromopyridinyl cation and the benzoic acid radical cation (or vice versa).

-

Summary of Predicted Spectroscopic Data

| Technique | Predicted Feature | Expected Range/Value |

| ¹H NMR | Aromatic Protons | 7.5 - 8.4 ppm |

| Carboxylic Acid Proton | > 12 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |

| Aromatic Carbons | 120 - 160 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong, sharp) | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ (⁷⁹Br) | ~277 m/z |

| Molecular Ion [M+2]⁺ (⁸¹Br) | ~279 m/z |

Experimental Protocols

The following are general, standard operating procedures for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Figure 2: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine. Propose fragmentation pathways consistent with the observed fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

References

- 1. This compound | 914349-44-3 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 95+% CAS#: [m.chemicalbook.com]

- 4. preprints.org [preprints.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safety and Handling of 3-(6-Bromopyridin-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(6-Bromopyridin-2-yl)benzoic acid, a key building block for researchers, scientists, and professionals in drug development. The document details the chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The guide offers insights into the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Included are detailed experimental methodologies, data presentation in structured tables, and visualizations of experimental workflows to facilitate understanding and practical application.

Introduction

This compound has emerged as a valuable bifunctional molecule in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid group and a brominated pyridine ring, makes it an ideal scaffold for creating complex molecular architectures. This is particularly relevant in the burgeoning field of targeted protein degradation, where it serves as a versatile component in the synthesis of PROTACs.[1] These innovative therapeutic agents are engineered to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This guide aims to provide a thorough understanding of the safe and effective use of this compound in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 914349-44-3 | [2] |

| Molecular Formula | C₁₂H₈BrNO₂ | [2] |

| Molecular Weight | 278.1 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >239 °C (decomposes) | [2] |

| Solubility | Slightly soluble in acetone, DMSO, and methanol | N/A |

| Storage | Room temperature or 2-8°C, in a dry, well-ventilated place | [3] |

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is expected to cause skin irritation and serious eye irritation.[3] Therefore, appropriate PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[5]

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3]

-

After inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Storage and Disposal

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperatures are either room temperature or 2-8°C.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a Suzuki coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[7] This approach would couple a commercially available boronic acid with a dibrominated pyridine derivative.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Suzuki Coupling

-

To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as dioxane or toluene, add 3-(methoxycarbonyl)phenylboronic acid (1.1 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) dissolved in water.[7]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 3-(6-bromopyridin-2-yl)benzoate.

Step 2: Hydrolysis

-

Dissolve the methyl 3-(6-bromopyridin-2-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, which will precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

Application in PROTAC Synthesis

The bifunctional nature of this compound makes it an excellent building block for the synthesis of PROTACs. The carboxylic acid can be readily converted to an amide to link to one part of the PROTAC, while the bromo-pyridinyl group can participate in a subsequent cross-coupling reaction to attach the other component.

Conceptual Workflow for PROTAC Synthesis

Caption: Workflow for incorporating the acid into a PROTAC.

Detailed Experimental Protocol: PROTAC Synthesis

Step 1: Amide Coupling

-

In a reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add an amide coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the E3 ligase ligand containing a linker with a terminal amine group (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to yield the intermediate.

Step 2: Suzuki Coupling

-

Combine the intermediate from the amide coupling step (1.0 eq) with the target protein ligand functionalized with a boronic acid or boronate ester (1.1 eq) in a suitable solvent system (e.g., dioxane/water).

-

Add a palladium catalyst and a base as described in the synthesis of the parent molecule (Section 4.2).[7]

-

Degas the mixture and heat to the appropriate temperature, monitoring the reaction progress.

-

Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Conclusion

This compound is a pivotal building block in modern drug discovery, offering a versatile platform for the synthesis of complex therapeutic agents like PROTACs. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory. The synthetic and application protocols detailed in this guide provide a robust framework for researchers to harness the potential of this valuable compound in advancing the frontiers of medicine.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 6. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 3-(6-Bromopyridin-2-yl)benzoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial sourcing, synthesis, quality control, and critical applications, particularly in the burgeoning field of targeted protein degradation.

Introduction and Physicochemical Properties

This compound (CAS Number: 914349-44-3) is a bifunctional molecule featuring a bromopyridine moiety and a benzoic acid group.[1][2] This unique structure makes it a versatile intermediate in organic synthesis, particularly for introducing a pyridyl-phenyl scaffold into larger molecules. Its molecular formula is C12H8BrNO2, with a molecular weight of approximately 278.1 g/mol .[1] The compound is typically an off-white to white solid and should be stored at room temperature in a dry, well-sealed container.[3]

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. When selecting a supplier, it is imperative to consider not only the cost but also the stated purity, available analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Below is a comparative table of representative commercial suppliers for this compound:

| Supplier | Stated Purity | Available Quantities | CAS Number |

| BLD Pharm | ≥95% | Grams to Kilograms | 914349-44-3[3] |

| 2a biotech | 96%+ | Inquiry for details | 914349-44-3[4] |

| Dideu Industries Group Limited | 99.00% | Grams to Kilograms | 914349-44-3[1] |

| Shaanxi Dideu Medichem Co. Ltd. | 98% - 99.0% | Grams to Kilograms | 914349-44-3[1] |

| Vertex Technology | min 95% | Grams | 914349-44-3[2] |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Representative Protocol

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[6] In this case, 2,6-dibromopyridine is coupled with 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Reaction Scheme

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

2,6-Dibromopyridine

-

3-(Methoxycarbonyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Suzuki-Miyaura Coupling

-

To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), 3-(methoxycarbonyl)phenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(6-bromopyridin-2-yl)benzoate. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Ester Hydrolysis

-

Dissolve the crude methyl 3-(6-bromopyridin-2-yl)benzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl. A precipitate should form.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application in subsequent research. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method is typically suitable.

Representative HPLC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[7]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 30-95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 235 nm[7]

-

Expected Outcome: A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. The purity can be calculated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic protons of the benzoic acid ring will appear as multiplets in the range of δ 7.5-8.5 ppm.

-

Aromatic protons of the bromopyridine ring will also be observed in the aromatic region, typically between δ 7.0-8.0 ppm.

-

The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 12 ppm, and may be exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass Spectrum (Electron Ionization - EI or Electrospray Ionization - ESI):

-

EI-MS: The molecular ion peak [M]⁺ should be observed at m/z 277 and 279 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The base peak is often the [M-Br]⁺ fragment.

-

ESI-MS (positive ion mode): The [M+H]⁺ ion would be observed at m/z 278 and 280 (1:1 ratio).

-

ESI-MS (negative ion mode): The [M-H]⁻ ion would be observed at m/z 276 and 278 (1:1 ratio).

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The carboxylic acid group provides a handle for amide bond formation or other conjugations, while the bromopyridine moiety can participate in cross-coupling reactions to introduce further complexity.

A Key Component in PROTACs

A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

This compound can serve as a core component of the linker that connects the target protein-binding ligand and the E3 ligase ligand.[10] The benzoic acid can be functionalized to attach to one part of the PROTAC, while the bromopyridine can be used in a subsequent Suzuki or other cross-coupling reaction to connect to the other part. The rigidity of the pyridyl-phenyl core can be advantageous in controlling the conformation of the PROTAC, which is crucial for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[10]

Caption: General structure of a PROTAC molecule highlighting the role of the linker.

Scaffold for Novel Small Molecule Inhibitors

Beyond PROTACs, the pyridyl-phenyl scaffold of this compound is a common motif in a variety of bioactive molecules. It can be used as a starting point for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. The ability to functionalize both the carboxylic acid and the bromine atom allows for the exploration of a wide chemical space in the search for new drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block for researchers in the pharmaceutical and life sciences. Its commercial availability, coupled with a straightforward synthesis via Suzuki-Miyaura coupling, makes it an accessible starting material for a wide range of applications. Its key role in the construction of PROTACs underscores its importance in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in advancing drug discovery and development programs.

References

- 1. This compound | 914349-44-3 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. bldpharm.com [bldpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwjmrd.com [wwjmrd.com]

- 7. helixchrom.com [helixchrom.com]

- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Versatile World of Bipyridine Carboxylic Acids: A Technical Guide for Researchers

Bipyridine carboxylic acids represent a cornerstone class of heterocyclic organic compounds, serving as highly versatile building blocks and ligands in a multitude of scientific disciplines. Their unique molecular architecture, which combines the rigid, electron-accepting bipyridine core with the versatile functionality of carboxylic acid groups, underpins their broad utility. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these remarkable compounds, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Core Structural Features and Physicochemical Properties

At its heart, a bipyridine carboxylic acid consists of two covalently linked pyridine rings, with one or more carboxylic acid (-COOH) groups appended to the bipyridine framework. The position and number of these carboxylic acid groups significantly influence the molecule's steric and electronic properties, thereby dictating its coordination chemistry and potential applications.

The bipyridine moiety acts as an excellent bidentate chelating ligand, readily forming stable complexes with a wide array of metal ions.[1] The nitrogen atoms of the pyridine rings provide strong coordination sites, while the carboxylic acid group(s) can also participate in metal binding or serve as reactive handles for further chemical modification.[1][2] This dual functionality is a key driver of their widespread use.

Key Physicochemical Properties:

-

Chelation: Forms stable complexes with various transition metals, lanthanides, and other metal ions.[2][3]

-

Solubility: Generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility varying based on the specific isomer and presence of other functional groups.[4]

-

Acidity: The carboxylic acid groups impart acidic properties, allowing for deprotonation to form carboxylates, which are crucial for coordination and other reactions.

-

Photophysical Properties: Many bipyridine carboxylic acid derivatives and their metal complexes exhibit interesting photoluminescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3]

A summary of common bipyridine carboxylic acid isomers and their key identifiers is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2'-Bipyridine-4-carboxylic acid | 1748-89-6 | C₁₁H₈N₂O₂ | 212.19 |

| 2,2'-Bipyridine-5-carboxylic acid | 1970-80-5 | C₁₁H₈N₂O₂ | 212.19 |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-38-3 | C₁₂H₈N₂O₄ | 244.20 |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 1802-30-8 | C₁₂H₈N₂O₄ | 244.20 |

| 4'-Methyl-2,2'-bipyridine-4-carboxylic acid | 103946-54-9 | C₁₂H₁₀N₂O₂ | 214.22 |

Synthesis of Bipyridine Carboxylic Acids: Methodologies and Protocols

The synthesis of bipyridine carboxylic acids is a critical aspect of their application, with various methods developed to achieve high purity and yield.[1] The choice of synthetic route often depends on the desired isomer and the starting materials available.

Oxidation of Alkyl-Substituted Bipyridines

A common and straightforward method for preparing bipyridine carboxylic acids is the oxidation of the corresponding alkyl-substituted bipyridines.

Figure 1: General scheme for the synthesis of bipyridine carboxylic acids via oxidation.

Experimental Protocol: Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid from 5,5'-Dimethyl-2,2'-bipyridine [5][6]

-

Dissolution: Dissolve 1.0 g of 5,5'-dimethyl-2,2'-bipyridine in 35 mL of water.

-

Addition of Oxidant: Add 6.0 g of potassium permanganate (KMnO₄) to the solution.

-

Reflux: Reflux the reaction mixture overnight with magnetic stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Filtration: Once the starting material is consumed, filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Acidification: Concentrate the filtrate to approximately 5 mL and then acidify with 35% aqueous hydrochloric acid.

-

Crystallization: Place the mixture in a refrigerator overnight to allow for the precipitation of the product.

-

Isolation: Collect the white precipitate by filtration and wash it several times with cold water.

-

Drying: Dry the product to obtain 2,2'-bipyridine-5,5'-dicarboxylic acid.

Multi-Step Synthesis from Pyridine Derivatives

More complex bipyridine carboxylic acids, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, can be synthesized through multi-step reaction sequences.[7] These methods offer greater control over the final structure but require more elaborate procedures.

A patented method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid involves a five-step process starting from 4-cyanopyridine.[7] This process includes esterification, oxidation to an N-oxide, halogenation, a coupling reaction, and final hydrolysis.

Figure 2: A representative multi-step synthesis pathway for bipyridine dicarboxylic acids.

Applications in Materials Science

The unique properties of bipyridine carboxylic acids make them invaluable in the design and synthesis of advanced materials.